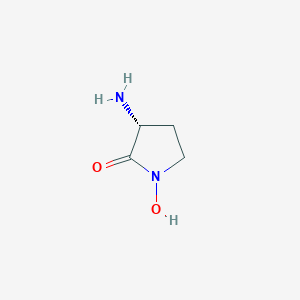

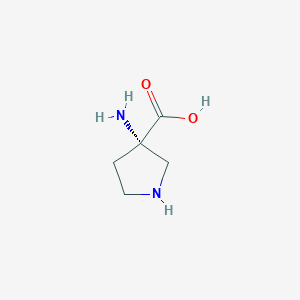

(3S)-3-氨基吡咯烷-3-羧酸

描述

(3S)-3-aminopyrrolidine-3-carboxylic acid, also known as 3-aminopyrrolidine-3-carboxylic acid or 3-APA, is an organic compound belonging to the pyrrolidine family of compounds. It is a colorless, odorless, crystalline solid with a melting point of 202-204°C. 3-APA is a versatile compound that has been used in a variety of scientific research applications, including as a building block in organic synthesis, as a chiral auxiliary in asymmetric synthesis, and as a reagent in biochemistry, pharmacology, and medicinal chemistry.

科学研究应用

合成和工业应用

(3S)-3-氨基吡咯烷-3-羧酸是各种药物活性物质合成中的重要组成部分。例如,Han 等人(2018 年)展示了一种从 L-天冬氨酸经济合成叔丁基(S)-3-氨基吡咯烷-1-羧酸的方法,由于其成本效益和温和的反应条件,这对工业制备具有重要意义(Han 等人,2018 年)。

不对称合成

该化合物用于不对称合成方法。例如,Tang 等人(2005 年)描述了一种合成反式-(2R,3S)-2-取代 3-氨基吡咯烷的碳负离子方法,该方法也用于不对称合成(+)-Absouline,一种氨基吡咯烷二啶生物碱(Tang 等人,2005 年)。

对映异构体合成

Bunnage 等人(2004 年)专注于合成顺式和反式 4-氨基吡咯烷-3-羧酸立体异构体的非对映选择性共轭加成,突出了其在对映选择性合成中的重要性(Bunnage 等人,2004 年)。

构象-活性关系的探索

Dietrich 和 Lubell(2003 年)使用(3S,5R,8S)-3-[N-(Boc)氨基]-1-氮杂双环[3.3.0]辛烷-2-酮 8-羧酸合成了对映纯吡咯烷二酮氨基酸。他们的研究对于理解生物活性肽中的构象-活性关系至关重要(Dietrich 和 Lubell,2003 年)。

有机催化

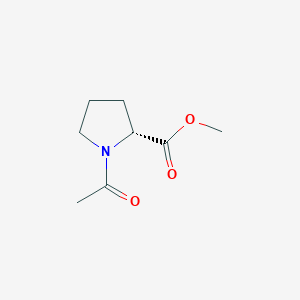

在有机催化领域,Ruiz-Olalla 等人(2015 年)证明了源自(3S)-3-氨基吡咯烷-3-羧酸的均手性甲基 4-氨基吡咯烷-2-羧酸盐对酮与硝基烯烃的不对称迈克尔加成具有有效的催化作用(Ruiz-Olalla 等人,2015 年)。

作用机制

Target of Action

It’s structurally similar to omega-3 fatty acids , which are known to interact with a variety of cellular targets, including G-protein-coupled receptors and enzymes involved in amino acid and protein biosynthesis .

Mode of Action

Omega-3 fatty acids are known to affect the function of cell receptors in cellular membranes, provide the starting point for making hormones that regulate blood clotting, contraction and relaxation of artery walls, and inflammation .

Biochemical Pathways

Omega-3 fatty acids, which share structural similarities, are known to play a critical role in metabolism and cellular function . They are involved in the synthesis of eicosanoids and other lipid mediators such as resolvins and protectins .

Pharmacokinetics

They are absorbed in the gut and distributed throughout the body, particularly to the brain and retina . They are metabolized in the liver and excreted via the kidneys .

Result of Action

They can help prevent heart disease and stroke, may help control lupus, eczema, and rheumatoid arthritis, and may play protective roles in cancer and other conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3S)-3-aminopyrrolidine-3-carboxylic acid. Factors such as temperature, light, pH, and nutrient availability can affect the biochemical composition of similar compounds like omega-3 fatty acids .

属性

IUPAC Name |

(3S)-3-aminopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3,6H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAKXSZUASEUHH-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@]1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-[(3Ar,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol](/img/structure/B40071.png)